molecular formula C11H7ClN4O3 B15172159 1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester

1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester

Cat. No.: B15172159
M. Wt: 278.65 g/mol
InChI Key: WMUQUDKOQOIVOW-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester is a heterocyclic compound that contains an oxadiazole ring fused with a pyrrolopyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of a suitable base .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxadiazoles, amine derivatives, and various functionalized heterocycles .

Scientific Research Applications

1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

methyl 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C11H7ClN4O3/c1-18-11(17)10-16-15-9(19-10)6-4-14-8-5(7(6)12)2-3-13-8/h2-4H,1H3,(H,13,14)

InChI Key

WMUQUDKOQOIVOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(O1)C2=CN=C3C(=C2Cl)C=CN3

Origin of Product

United States

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